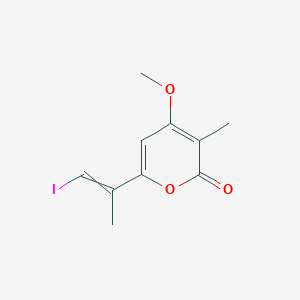
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one is an organic compound belonging to the pyranone family This compound is characterized by its unique structure, which includes an iodine atom attached to a propene group, a methoxy group, and a methyl group attached to a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the reaction of (E)-4-hydroxy-6-(1-iodoprop-1-en-2-yl)-3,5-dimethyl-2H-pyran-2-one with dimethyl sulfate and lithium carbonate in acetone. The reaction mixture is stirred at reflux for 18 hours, then cooled to room temperature and diluted with ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.
Scientific Research Applications
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyranone ring are likely involved in these interactions, potentially through covalent bonding or non-covalent interactions like hydrogen bonding or van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one: Similar structure but with an additional methyl group.
6-(1-bromoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one: Bromine instead of iodine.
6-(1-chloroprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one: Chlorine instead of iodine.
Uniqueness
The presence of the iodine atom in 6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one makes it unique compared to its bromine and chlorine analogs. Iodine’s larger atomic size and lower electronegativity can influence the compound’s reactivity and interactions with other molecules, potentially leading to different biological activities or material properties.
Properties
CAS No. |
921603-50-1 |
|---|---|
Molecular Formula |
C10H11IO3 |
Molecular Weight |
306.10 g/mol |
IUPAC Name |
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methylpyran-2-one |
InChI |
InChI=1S/C10H11IO3/c1-6(5-11)8-4-9(13-3)7(2)10(12)14-8/h4-5H,1-3H3 |
InChI Key |
RXMBYBCUZRESIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(OC1=O)C(=CI)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















